

Sodium o-cresolate solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium o-cresolate**

Cat. No.: **B1260490**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **Sodium o-Cresolate** in Organic Solvents

Introduction

Sodium o-cresolate (also known as sodium 2-methylphenoxyde) is an organic salt that serves as a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and herbicides. Its utility in these processes is fundamentally governed by its solubility in different organic solvents, which dictates reaction kinetics, product yield, and purification strategies. This technical guide provides a comprehensive overview of the solubility characteristics of **sodium o-cresolate**, detailed experimental protocols for its quantitative determination, and visualizations of relevant chemical and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Solubility Profile of Sodium o-Cresolate

Quantitative solubility data for **sodium o-cresolate** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of solubility ("like dissolves like") and data for analogous compounds such as other alkali metal phenoxides, a qualitative solubility profile can be inferred.^{[1][2][3]} As an ionic salt, **sodium o-cresolate** is expected to be more soluble in polar solvents. Its solubility in alcohols is anticipated to decrease as the hydrocarbon chain length of the alcohol increases.^[4] For instance, sodium p-cresolate is known to be soluble in ethanol and only slightly soluble in chloroform.^[5]

Table 1: Qualitative Solubility of **Sodium o-Cresolate** in Various Organic Solvents

Solvent	Solvent Type	Expected Qualitative Solubility	Rationale
Methanol	Polar Protic	Soluble	High polarity and hydrogen bonding capability.
Ethanol	Polar Protic	Soluble	Good polarity, though slightly less than methanol. ^[5]
1-Propanol	Polar Protic	Moderately Soluble	Decreased polarity with longer alkyl chain reduces solubility. ^[4]
Acetone	Polar Aprotic	Moderately to Sparingly Soluble	Polar nature facilitates some dissolution, but lacks hydrogen bonding donation.
Ethyl Acetate	Polar Aprotic	Sparingly Soluble	Lower polarity compared to alcohols and ketones.
Dichloromethane	Polar Aprotic	Sparingly to Insoluble	Limited polarity is insufficient to effectively solvate the ionic salt.
Diethyl Ether	Nonpolar	Insoluble	Low polarity and inability to overcome the lattice energy of the salt.
Toluene	Nonpolar	Insoluble	Aromatic but nonpolar nature makes it a poor solvent for ionic salts.
Hexane	Nonpolar	Insoluble	Very low polarity. ^[3]

Pyridine	Polar Aprotic	Soluble	Alkali metal salts of phenols are often soluble in pyridine and its homologs. [1]
----------	---------------	---------	---

Experimental Protocols

The definitive determination of solubility requires empirical measurement. The most common and reliable approach for organic salts is the equilibrium concentration (or shake-flask) method. [\[6\]](#)[\[7\]](#)

Protocol for Determining the Solubility of Sodium o-Cresolate in an Organic Solvent via the Equilibrium Concentration Method

1.0 Principle An excess amount of solid **sodium o-cresolate** is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to achieve solid-liquid equilibrium. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved **sodium o-cresolate** in the saturated supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[\[6\]](#)[\[8\]](#)

2.0 Materials and Apparatus

- Solute: **Sodium o-cresolate**, anhydrous, purity >98%.
- Solvent: Desired organic solvent, HPLC grade or equivalent.
- Apparatus:
 - Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate.
 - Jacketed glass vessels or sealed flasks.
 - Calibrated thermometer.

- Syringes with filters (e.g., 0.22 µm PTFE).
- Volumetric flasks and pipettes.
- Analytical balance.
- HPLC system with a UV detector or a UV-Vis Spectrophotometer.
- (Optional) Glovebox or Schlenk line for handling hygroscopic materials.[\[6\]](#)[\[7\]](#)

3.0 Procedure

- Preparation:

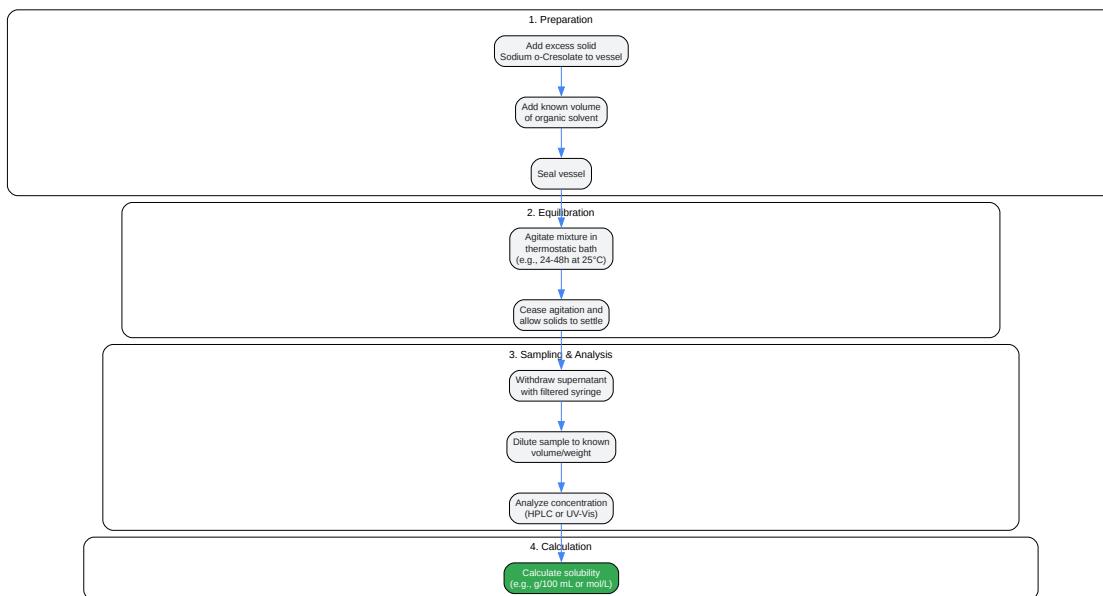
1. Add a pre-weighed excess amount of **sodium o-cresolate** to a jacketed glass vessel. The excess solid is crucial to ensure saturation is reached.
2. Add a precise volume of the organic solvent to the vessel.
3. Seal the vessel to prevent solvent evaporation.

- Equilibration:

1. Place the vessel in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).
2. Agitate the mixture vigorously. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[\[6\]](#) An equilibration time of 24-48 hours is common.[\[6\]](#)

- Sample Withdrawal and Preparation:

1. Stop the agitation and allow the solid to settle for at least 2 hours while maintaining the constant temperature.
2. Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe.


3. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.
4. Accurately weigh the vial containing the saturated solution.
5. Dilute the sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

- Analysis (Example using UV-Vis Spectrophotometry):
 1. Prepare a series of standard solutions of **sodium o-cresolate** of known concentrations in the chosen solvent.
 2. Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λ_{max}) for **sodium o-cresolate** (around 289 nm in a basic methanolic solution).
 3. Generate a calibration curve by plotting absorbance versus concentration.
 4. Measure the absorbance of the diluted sample.
 5. Determine the concentration of the diluted sample using the calibration curve.

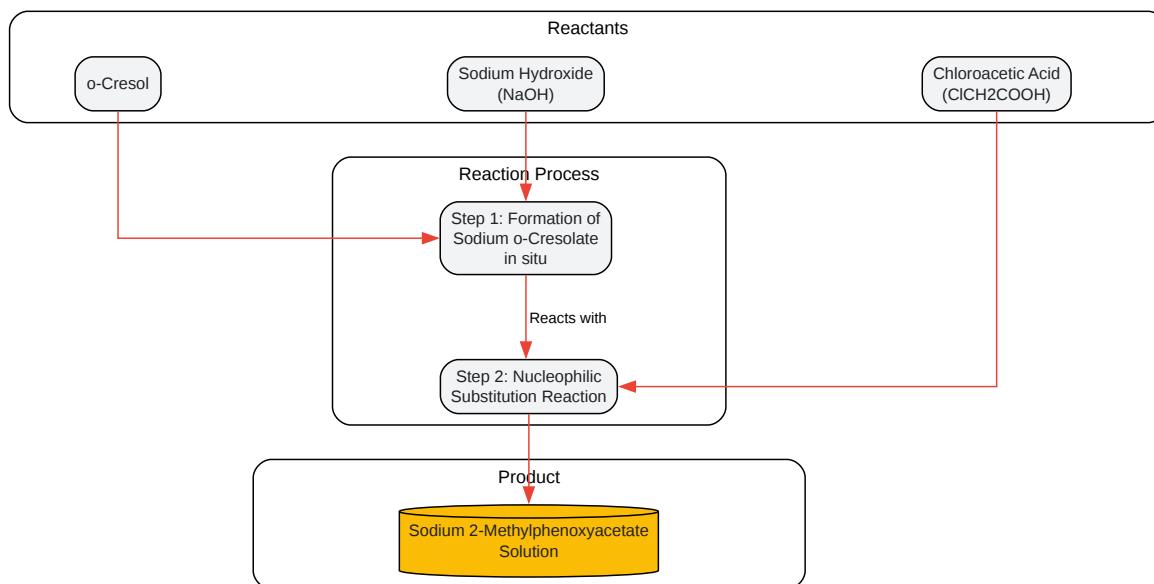
4.0 Calculation The solubility (S) can be expressed in various units, such as g/100 mL or mol/L.

$$S \text{ (g/100 mL)} = (\text{Concentration from curve [g/mL]} \times \text{Dilution Factor} \times \text{Volume of diluted sample [mL]} / \text{Weight of sample [g]}) \times 100$$

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.


Application in Chemical Synthesis

The solubility of **sodium o-cresolate** is critical for its use as a nucleophile in substitution reactions, such as the Williamson ether synthesis. A relevant industrial application is the synthesis of 2-methylphenoxyacetic acid, a herbicide, which proceeds via a sodium 2-methylphenoxyacetate intermediate.^[9] In this reaction, **sodium o-cresolate** is reacted with a chloroacetic acid solution. The solubility of the **sodium o-cresolate** in the reaction medium is essential for the reaction to proceed efficiently.

Synthesis of Sodium 2-Methylphenoxyacetate

The process involves the reaction of o-cresol with sodium hydroxide to form **sodium o-cresolate**, which then reacts with chloroacetic acid in an aqueous alkaline medium.^[9] The

control of pH is critical to maintain the phenoxide as the active nucleophile and to neutralize the chloroacetic acid.

[Click to download full resolution via product page](#)

Caption: Synthesis of Sodium 2-Methylphenoxyacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2193336A - Solution of alkali metal salts of phenols - Google Patents
[patents.google.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium 4-methylphenoxyacetate [chembk.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis method of 2-methylphenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [Sodium o-cresolate solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260490#sodium-o-cresolate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

